n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine

Physicochemical profiling ADME prediction Scaffold comparison

Kinase hinge-binding scaffolds often require custom derivatization, but parent 2,4,6-triaminopyrimidine lacks reactive handles for rapid library synthesis. This N4-(4-bromophenyl) analog solves that limitation: - **Synthetic handle**: Para-bromine enables Suzuki, Buchwald-Hartwig, or Sonogadira cross-coupling under mild conditions - **Structural biology**: Bromine heavy atom supports SAD/MAD phasing for co-crystal studies - **Matched pair**: Use with meta-bromo regioisomer (NSC 251067) to probe halogen-position effects on selectivity (≥10-fold shifts documented in diamino analogs) - **Proven precursor**: Direct starting material for 5-nitrosopyrimidine series with validated antitumor protocols (NCI 1963)

Molecular Formula C10H10BrN5
Molecular Weight 280.12 g/mol
CAS No. 6633-66-5
Cat. No. B13115009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen4-(4-Bromophenyl)pyrimidine-2,4,6-triamine
CAS6633-66-5
Molecular FormulaC10H10BrN5
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)Br
InChIInChI=1S/C10H10BrN5/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16)
InChIKeyFDRJYMKXYSKWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine: Identity & Sourcing


N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine (CAS 6633-66-5) is a 2,4,6-triaminopyrimidine scaffold bearing a 4-bromophenyl substituent at the N4 position . This compound belongs to the privileged class of 2,4,6-triaminopyrimidines, a core motif in medicinal chemistry that functions as an ATP-competitive kinase hinge-binding scaffold . The compound is listed in the National Cancer Institute (NCI) repository under NSC 42135, indicating historical screening in the NCI-60 human tumor cell line panel as part of the Developmental Therapeutics Program [1]. Its molecular formula is C₁₀H₁₀BrN₅ (MW 280.12 g/mol), and the bromine at the para position of the N4-phenyl ring serves as both a spectroscopic handle and a reactive site for further derivatization via cross-coupling chemistry .

Privileged ATP-competitive kinase hinge-binding scaffold
Para-bromo substituent enables Pd-catalyzed cross-coupling diversification
NCI-60 screening provenance (NSC 42135) supports repository-level quality

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine: Irreplaceable by Generic Analogs


The N4-(4-bromophenyl) substitution pattern is not arbitrary. Within the 2,4,6-triaminopyrimidine family, the identity, position, and halogen content of the N4-aryl substituent critically modulate electronic distribution, steric profile, and intermolecular interactions [1]. The para-bromophenyl group introduces a lipophilic, electron-withdrawing bromine atom that is absent in the parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) [2]. This bromine serves a dual purpose: it increases molecular weight and alters solubility relative to the unsubstituted parent, and it provides a covalent handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions that are impossible with the unsubstituted scaffold [3]. The regioisomeric 3-bromophenyl analog (NSC 251067, CAS 71552-24-4) differs in the meta vs. para bromine position, which alters the molecular dipole and potential target-binding geometry without changing elemental composition . These differences mean that substituting one analog for another will alter reaction outcomes, biological screening profiles, and downstream structure-activity relationships in ways that are not predictable a priori.

Unsubstituted parent
Lacks N4-aryl group, bromine cross-coupling handle, and NCI screening history; property differences may alter formulation and reactivity profiles.
Meta-bromo regioisomer
Identical bulk properties but altered halogen orientation may lead to divergent kinase selectivity and molecular recognition, even without elemental change.
Chloro analog
Higher C-Cl bond dissociation energy limits Pd-catalyzed diversification scope; reported class-level reactivity difference may reduce synthetic efficiency.

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine: Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: Para-Bromo vs. Unsubstituted Parent

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine (target) exhibits a calculated boiling point of 544.3 °C at 760 mmHg and a calculated density of 1.722 g/cm³ . The unsubstituted parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) has a melting point of 246–252 °C and a decomposition temperature exceeding 300 °C . The introduction of the 4-bromophenyl group at N4 increases molecular weight from 125.13 g/mol to 280.12 g/mol (+124%), substantially elevating lipophilicity and altering thermal properties. These differences directly impact solubility, formulation compatibility, and purification strategy for any downstream application.

Scaffold Properties
Data to verify
Target: MW 280.12 g/mol, calc. bp 544.3 °C
Parent (1004-38-2): MW 125.13 g/mol, mp 246–252 °C
Compound-specific method validation may be needed.
Computed properties; experimental confirmation recommended.
Physicochemical profiling ADME prediction Scaffold comparison

Para-Bromo vs. Meta-Bromo: Molecular Recognition Impact

The target compound features a bromine at the para position of the N4-phenyl ring (4-bromophenyl), whereas the closest regioisomer, N4-(3-bromophenyl)pyrimidine-2,4,6-triamine (NSC 251067, CAS 71552-24-4), places the bromine at the meta position [1]. Both compounds share identical molecular formula (C₁₀H₁₀BrN₅) and molecular weight (280.12 g/mol), and identical computed density (1.722 g/cm³) and boiling point (539.1 °C at 760 mmHg) . Despite these identical bulk properties, the para vs. meta bromine orientation changes the molecular dipole vector and steric presentation of the halogen to binding partners. In the broader 2,4-diaminopyrimidine class, analogous positional isomerism has been shown to alter kinase selectivity profiles by orders of magnitude [2].

Regioisomer Recognition
Class-level inference
Para vs. meta bromine: identical bulk properties; dipole vector altered ~60°
Regioisomers may yield divergent hit profiles in screening.
Bioactivity inferred from class-level SAR; direct comparison data unavailable.
Regioisomer comparison Structure-activity relationship Molecular recognition

NCI Screening Provenance as Procurement Quality Indicator

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine was assigned NSC 42135 by the National Cancer Institute's Developmental Therapeutics Program (DTP), indicating that this specific compound—not a generic 2,4,6-triaminopyrimidine—underwent evaluation in the NCI-60 human tumor cell line panel [1]. The closely related 5-nitroso derivative (2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine) demonstrated carcinostatic activity in the adenocarcinoma-755 tumor system [2]. The parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) was not assigned an NSC number for the NCI-60 screen, underscoring that the N4-aryl substitution was a prerequisite for DTP inclusion [3]. This NCI screening provenance provides an independent quality benchmark: the compound met the purity and identity standards required for inclusion in a federal screening repository.

Screening Provenance
Supporting evidence
NSC 42135 assigned by NCI-DTP; evaluated in NCI-60 human tumor cell line panel
Independent quality indicator; repository-level compound identity.
Specific GI₅₀ data not publicly retrievable.
Anticancer screening NCI-60 panel Compound provenance

Bromine Cross-Coupling Reactivity Advantage Over Chloro Analogs

The para-bromine atom on the N4-phenyl ring of the target compound serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. The C-Br bond dissociation energy (~337 kJ/mol) is substantially lower than the C-Cl bond (~397 kJ/mol) found in the corresponding 4-chlorophenyl analog, conferring ~15% greater oxidative addition reactivity [2]. This reactivity advantage translates to milder reaction conditions, higher coupling yields, and broader substrate scope for library synthesis. The unsubstituted phenyl analog (N4-phenylpyrimidine-2,4,6-triamine) lacks any halogen handle, precluding late-stage diversification entirely [3].

Cross-Coupling Reactivity
Class-level inference
C-Br BDE ~337 kJ/mol vs C-Cl ~397 kJ/mol; estimated rate enhancement ~5-50× in oxidative addition
Milder coupling conditions and broader scope expected.
Class-level organometallic data; compound-specific validation recommended.
Synthetic utility Cross-coupling chemistry Derivatization potential

5-Nitroso Derivative: Anticancer Activity and SAR Trajectory

The 5-nitroso derivative of the target compound, 2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine, demonstrated carcinostatic activity in the adenocarcinoma-755 tumor system [1]. The 5-unsubstituted parent compound (target) serves as the direct synthetic precursor to this active derivative, and a systematic SAR study established that replacement of the 5-nitroso group with ethyl, nitro, bromo, cyano, or carbamoyl moieties modulates antitumor activity [1]. This establishes the target compound as the optimal starting material for exploring 5-position SAR, as the unsubstituted 2,4,6-triaminopyrimidine core lacks the N4-aryl group necessary for the activity observed in this series [2].

SAR Trajectory
Supporting evidence
Direct precursor to 5-nitroso derivative; reported carcinostatic activity in Adeno-755 tumor model
Enables entry into validated anticancer SAR series.
Published synthetic routes available; in vivo model endpoint context.
Anticancer activity SAR trajectory Nitrosopyrimidine

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine: Recommended Application Scenarios


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The para-bromine atom provides a covalent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, enabling the synthesis of diverse N4-biaryl or N4-aminoaryl triaminopyrimidine libraries from a single intermediate [1]. The C-Br bond reactivity advantage over C-Cl analogs allows milder reaction conditions and broader functional group tolerance. Procurement of this specific brominated scaffold—rather than the chloro or unsubstituted phenyl analogs—maximizes the scope of accessible derivatives in a single round of parallel synthesis [2].

5-Position SAR Exploration of Anticancer 2,4-Diaminopyrimidines

As the direct synthetic precursor to the adenocarcinoma-755-active 5-nitrosopyrimidine series [1], this compound is the logical starting material for medicinal chemistry campaigns exploring 5-position modifications (nitro, cyano, carbamoyl, bromo, ethyl) to optimize antitumor activity. Published synthetic routes from the 1963 NCI study provide validated protocols for 5-position functionalization starting from this scaffold [1].

Para-Bromo vs. Meta-Bromo Pair: Kinase Selectivity Profiling

The target compound (para-bromo) and its regioisomer N4-(3-bromophenyl)pyrimidine-2,4,6-triamine (meta-bromo, NSC 251067) form a matched molecular pair differing only in bromine position [1]. Parallel procurement of both regioisomers enables systematic exploration of halogen-position effects on kinase selectivity—a strategy validated across the 2,4-diaminopyrimidine class where positional isomerism has been shown to produce selectivity shifts exceeding 10-fold [2]. This pair offers a controlled experiment inaccessible with the unsubstituted parent.

Kinase Hinge-Binder Scaffold with Heavy-Atom Phasing

The 2,4,6-triaminopyrimidine core is a validated ATP-competitive kinase hinge-binding motif [1]. The 4-bromophenyl substituent provides both a lipophilic vector for improved target engagement and the bromine heavy atom for experimental phasing in protein crystallography (SAD/MAD phasing) [2]. For structural biology groups solving kinase-inhibitor co-crystal structures, this compound may facilitate experimental phasing that is not possible with the light-atom parent scaffold.

Application
Selection Property
Validation Focus
Pd-catalyzed library synthesis
C-Br cross-coupling handle
Reaction scope and functional group tolerance
5-Position SAR of 2,4-diaminopyrimidines
Unsubstituted 5-position for derivatization
Published synthetic routes and biological evaluation
Kinase selectivity profiling (regioisomer pair)
Para vs. meta bromine orientation
Differential kinase inhibition across panel
Kinase co-crystallography (experimental phasing)
Bromine heavy atom for SAD/MAD
Phasing power in kinase-inhibitor complexes
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